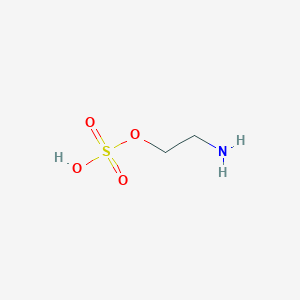
Trifluoroborato de vinilo y potasio
Descripción general
Descripción
LX-2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in the metabolism of sphingosine-1-phosphate. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, particularly rheumatoid arthritis .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study sphingosine-1-phosphate metabolism.
Biology: Investigated for its effects on cellular signaling pathways involving sphingosine-1-phosphate.
Medicine: Explored as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis.
Industry: Potential applications in the development of new drugs targeting sphingosine-1-phosphate lyase.
Mecanismo De Acción
LX-2931 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to increased levels of sphingosine-1-phosphate. This results in the modulation of immune cell trafficking and a reduction in inflammation. The molecular targets include sphingosine-1-phosphate receptors, which play a crucial role in immune cell signaling and function .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Potassium Vinyltrifluoroborate are largely tied to its role as a vinylating agent. It interacts with various biomolecules in the presence of palladium catalysts . The nature of these interactions is largely dependent on the specific biomolecules and reaction conditions involved .
Cellular Effects
Given its role in biochemical reactions, it is likely that it influences cell function through its interactions with various biomolecules .
Molecular Mechanism
The molecular mechanism of Potassium Vinyltrifluoroborate involves its role as a vinylating agent. It exerts its effects at the molecular level through binding interactions with biomolecules in the presence of palladium catalysts .
Temporal Effects in Laboratory Settings
It is known to be stable and can be utilized in coupling reactions under relatively mild conditions .
Métodos De Preparación
The synthetic route for LX-2931 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazole ring and the introduction of hydroxyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Análisis De Reacciones Químicas
LX-2931 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: LX-2931 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Comparación Con Compuestos Similares
LX-2931 is unique in its specific inhibition of sphingosine-1-phosphate lyase. Similar compounds include:
Fingolimod: A sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Another sphingosine-1-phosphate receptor modulator with applications in multiple sclerosis.
Propiedades
IUPAC Name |
potassium;ethenyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMGICZWDOJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635557 | |
| Record name | Potassium ethenyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13682-77-4 | |
| Record name | Potassium ethenyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium vinyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















